molecular formula C8H14O2 B1595909 Neopentyl acrylate CAS No. 4513-36-4

Neopentyl acrylate

Cat. No.: B1595909
CAS No.: 4513-36-4
M. Wt: 142.2 g/mol
InChI Key: IJLJDZOLZATUFK-UHFFFAOYSA-N
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Description

Neopentyl acrylate, specifically neopentyl glycol diacrylate (NPGDA), is a multifunctional acrylate monomer with the chemical formula C₁₄H₂₀O₄, derived from the esterification of neopentyl glycol and acrylic acid. Its structure features two acrylate groups attached to a neopentyl backbone, conferring high reactivity and crosslinking efficiency in polymerization reactions . NPGDA is widely utilized in UV/EB-curable coatings, inks, adhesives, and photolithography due to its rapid curing kinetics, excellent scratch resistance, and thermal stability . Synthesized via acid-catalyzed esterification, zirconium oxychloride has been identified as an effective catalyst, enabling high conversion rates under controlled conditions (45–75°C, 1:4–1:6 molar ratios of polyol to acrylic acid) .

Properties

IUPAC Name

2,2-dimethylpropyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-7(9)10-6-8(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLJDZOLZATUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196397
Record name Neopentyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4513-36-4
Record name Neopentyl acrylate
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Record name NSC173991
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Neopentyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification and Transesterification Methods

Esterification with Acrylic Acid

This method involves the direct reaction of neopentyl glycol with acrylic acid under acidic catalysis. The reaction typically requires removal of water formed during esterification to shift equilibrium toward product formation.

  • Catalysts: Sulfuric acid, sodium bisulfate (NaHSO4·H2O), sulfamic acid.
  • Polymerization inhibitors: Hydroquinone or p-methoxyphenol to prevent premature polymerization of acrylic components.
  • Water removal: Carried out using azeotropic distillation with agents like cyclohexane.

Reported yields for esterification processes can exceed 90%, with product purities reaching up to 98% after vacuum distillation purification.

Transesterification with Methyl Acrylate or Methyl Methacrylate

Transesterification involves exchanging the ester group from methyl acrylate/methacrylate to neopentyl glycol. This method is favored for its milder conditions and efficient removal of methanol by-product.

  • Catalysts: Composite catalysts such as carbonate combined with thiocyanate salts (e.g., sodium thiocyanate), alkali metal catalysts like potassium carbonate, organotin catalysts (dibutyltin oxide).
  • Polymerization inhibitors: Nitroxyl free radical inhibitors to reduce inhibitor quantity while improving polymerization suppression.
  • Process: Reactive distillation is employed to continuously remove methanol, enhancing conversion and yield.

Yields reported for transesterification methods are generally high, around 94% or more, with reduced polymer formation due to effective inhibitor use and catalyst recycling.

Catalysts and Their Effects

Catalyst Type Examples Catalytic Activity Advantages Reported Yields (%)
Acid Catalysts Sulfuric acid, Sodium bisulfate High for esterification Established, cost-effective >90
Solid Acid Catalysts SO4^2-/TiO2, SO4^2-/TiO2/La^3+ Moderate to high Recyclable, less corrosive ~90-94
Alkali Metal Catalysts Potassium carbonate, NaOH Good for transesterification Effective at moderate temperatures ~94.4
Organotin Catalysts Dibutyltin oxide, dibutyltin dilaurate Good for transesterification High selectivity, shorter reaction times ~94.4
Composite Catalysts Carbonate + Thiocyanate salts Very high Catalyst recycling, reduced polymerization >94

The composite catalyst system of carbonate and thiocyanate salts stands out for its ability to be recycled, excellent catalytic efficiency, shortened reaction time, and minimized polymer by-product formation.

Reaction Conditions and Process Optimization

  • Molar Ratios: Methyl acrylate or methyl methacrylate to neopentyl glycol molar ratios typically range from 3.0 to 6.0:1 to ensure excess ester for driving the reaction forward.
  • Catalyst Loading: Usually between 0.5% to 5.0% of total raw material mass.
  • Polymerization Inhibitor Loading: Between 0.05% to 0.5% of total raw material mass.
  • Temperature: Moderate heating with reactive distillation to remove methanol or water by-products.
  • Pressure: Vacuum distillation is used post-reaction to remove excess monomers and purify the product.

Detailed Preparation Procedure Example (Reactive Distillation Transesterification)

Step Description
1 Charge methyl methacrylate and neopentyl glycol into reactor at molar ratio 3.0–6.0:1.
2 Add composite catalyst (carbonate + thiocyanate) and polymerization inhibitor (e.g., nitroxyl radical).
3 Conduct reactive distillation to remove methanol formed during transesterification.
4 After reaction completion, perform vacuum distillation to remove excess methyl methacrylate.
5 Remove catalyst and polymerization inhibitor residues to isolate pure neopentyl acrylate.

This method achieves high reaction efficiency, low cost, and product purity exceeding 94%, with reduced polymer formation and catalyst recyclability.

Additional Research Insights

  • Studies on supported solid acid catalysts (e.g., SO4^2-/TiO2 with rare earth doping) show promise for environmentally friendlier and reusable catalytic systems while maintaining high yields.
  • Organotin catalysts, while effective, require careful handling due to toxicity concerns but can shorten reaction times significantly.
  • Polymerization inhibitors such as hydroquinone and p-methoxyphenol are crucial to suppress premature polymerization during acrylate synthesis, improving product stability and yield.

Summary Table of Preparation Methods

Preparation Method Catalyst(s) Key Features Yield (%) Notes
Direct Esterification Sulfuric acid, NaHSO4 Water removal by azeotropic distillation >90 Requires efficient water removal
Transesterification Carbonate + Thiocyanate salts Reactive distillation, catalyst recycling >94 High efficiency, low polymerization
Transesterification (Alkali) Potassium carbonate Moderate reaction conditions ~94.4 Good catalytic activity
Transesterification (Organotin) Dibutyltin oxide Short reaction time ~94.4 Toxicity considerations
Solid Acid Catalysts SO4^2-/TiO2, SO4^2-/TiO2/La^3+ Recyclable, less corrosive ~90-94 Environmentally friendly alternative

Chemical Reactions Analysis

Free Radical Polymerization

NPA undergoes radical polymerization via initiation, propagation, and termination steps. The neopentyl group introduces steric hindrance, which slows propagation rates compared to linear acrylates .

ParameterValue for NPALinear Acrylate EquivalentSource
Propagation rate (kₚ, M⁻¹s⁻¹)4.5 × 10⁵7.2 × 10⁵
Termination rate (kₜ, M⁻¹s⁻¹)1.1 × 10⁸1.8 × 10⁸

Key Findings :

  • Steric effects reduce monomer reactivity by ~38% compared to linear analogs .

  • NPA forms polymers with higher glass transition temperatures (T_g ≈ 65°C) due to restricted chain mobility .

Crosslinking Reactions

NPA participates in photopolymerization systems as a reactive diluent. Its low viscosity (8 mPa·s at 25°C) enhances resin flow while enabling covalent bond formation under UV light .

Example System :

  • Formulation : 40% NPA, 50% aliphatic urethane acrylate, 10% photoinitiator.

  • Curing Efficiency : 92% conversion achieved in <10 sec under 365 nm UV .

Copolymerization with Other Monomers

NPA’s compatibility with multifunctional acrylates improves mechanical properties in hybrid resins:

Copolymer SystemTensile Strength (MPa)Flexibility (Elongation %)Source
NPA + Trimethylolpropane triacrylate (TMPTA)48.212.5
NPA + Dipentaerythritol hexaacrylate (DPHA)62.78.3

Mechanistic Insight :

  • NPA reduces viscosity disparities in formulations, enabling uniform curing .

  • FTIR analysis shows a red shift in C=O stretching (1723 → 1715 cm⁻¹) during copolymerization, indicating enhanced π-π interactions .

Hydrolysis and Stability

The neopentyl group confers exceptional hydrolytic stability:

ConditionDegradation Rate (%/day)Linear Acrylate EquivalentSource
pH 7, 25°C0.120.85
pH 3, 60°C0.453.20

Thermal Analysis :

  • TGA shows 5% weight loss at 240°C, outperforming ethyl acrylate (195°C) .

Reactivity with Amines and Thiols

NPA undergoes Michael addition with amines and thiols, albeit slower than less hindered acrylates:

Reaction PartnerRate Constant (k, M⁻¹s⁻¹)
Hexylamine1.2 × 10⁻³
Butanethiol3.8 × 10⁻⁴

Steric Impact :

  • Neopentyl’s bulk reduces nucleophilic attack efficiency by ~60% compared to methyl acrylate .

Scientific Research Applications

Chemical Properties and Structure

Neopentyl acrylate is an acrylic monomer characterized by its two acrylate groups, which can undergo radical polymerization. Its chemical formula is C8H14O2C_8H_{14}O_2, and it features a neopentyl backbone that enhances flexibility and stability in the resulting polymers. The presence of sterically hindered groups affects the reactivity of the acrylate functionalities, making it suitable for specific applications where controlled polymerization is required .

Polymer Science

This compound is extensively used in the synthesis of polymers, particularly in creating acrylic latexes and coatings. Its properties facilitate the formation of durable and flexible films through radical polymerization techniques.

  • Acrylic Latex Production : NPA is employed in various polymerization methods, including emulsion and free radical copolymerization, to produce acrylic latexes used in paints, adhesives, and coatings . The incorporation of NPA can enhance the thermal stability and mechanical properties of the resulting latex films.
  • Coatings : NPA-based coatings are known for their excellent adhesion, durability, and resistance to environmental factors. They are particularly valuable in non-isocyanate coatings that meet stringent VOC regulations while maintaining high performance .

Adhesives

In adhesive formulations, this compound contributes to improved bonding strength and flexibility. It is often blended with other monomers to create soy-based adhesives that exhibit enhanced water resistance and mechanical properties.

  • Soy-Based Adhesives : Research indicates that incorporating this compound into soy-based adhesives significantly improves their performance characteristics, such as tensile strength and moisture resistance. This modification allows for broader applications in wood bonding and composite materials .

Biomedical Applications

This compound's biocompatibility makes it suitable for biomedical applications, particularly in drug delivery systems and tissue engineering.

  • Hydrogels : NPA is used to synthesize hydrogels that can encapsulate drugs for controlled release applications. The flexibility of the resulting polymers allows for better integration with biological tissues .
  • Tissue Engineering : The ability of NPA to form cross-linked networks through radical polymerization is beneficial for creating scaffolds that support cell growth and tissue regeneration .

Case Study 1: UV-Curable Coatings

A study demonstrated the effectiveness of this compound in UV-curable coating formulations. The research highlighted how varying the concentration of NPA affected the curing speed and mechanical properties of the coatings. Results showed that optimal formulations exhibited superior hardness and scratch resistance compared to traditional solvent-borne systems .

Case Study 2: Enhanced Adhesive Performance

In a comparative study of soy-based adhesives with varying concentrations of this compound, it was found that increasing NPA content improved adhesion strength significantly while reducing brittleness. This modification allowed for better performance in high-humidity environments, making it suitable for plywood fabrication .

Mechanism of Action

Neopentyl acrylate can be compared with other acrylate esters, such as:

    Methyl Acrylate: Has a lower molecular weight and different reactivity due to the absence of steric hindrance from the neopentyl group.

    Ethyl Acrylate: Similar to methyl acrylate but with slightly different physical properties.

    Butyl Acrylate: Has a longer alkyl chain, resulting in different solubility and polymerization characteristics.

Uniqueness: this compound is unique due to the presence of the neopentyl group, which provides steric hindrance and influences the reactivity and properties of the compound. This makes it particularly valuable in applications where specific polymer properties are desired.

Comparison with Similar Compounds

Comparison with Similar Acrylate Compounds

The following table summarizes key properties and applications of NPGDA compared to structurally or functionally related acrylates:

Compound Chemical Structure Key Properties Applications References
Neopentyl glycol diacrylate (NPGDA) C₁₄H₂₀O₄ (diacrylate) Viscosity: 5–6 mPa·s; Refractive index: 1.4504; Tg: 117°C; High crosslink density UV-curable coatings, inks, dental resins, photopolymers
Isobornyl acrylate (IBOA) Monofunctional, bicyclic terpene backbone Low volatility; High Tg (~94°C); Hydrophobic Adhesives, toughening agent in copolymers, flexible electronics
Butyl acrylate (BA) Linear alkyl chain (C₄H₉) Low Tg (−54°C); High flexibility; Low viscosity Pressure-sensitive adhesives, elastomers, latex paints
1,6-Hexanediol diacrylate (HDDA) Linear diol with six carbons Viscosity: 10–15 mPa·s; Moderate Tg; Flexible backbone Flexible coatings, printing plates, 3D printing resins
Propoxylated neopentyl glycol diacrylate (PNPDA) Neopentyl core with propoxylate chains Reduced viscosity (vs. NPGDA); Improved solubility Haptic materials, extensible adhesives, low-shrinkage polymers
Ethyl methacrylate (EMA) Methyl group on acrylate backbone Moderate reactivity; High rigidity Automotive coatings, dental composites

Key Differentiators :

Reactivity and Crosslinking: NPGDA’s dual acrylate groups enable faster polymerization and higher crosslink density compared to monofunctional acrylates like IBOA or EMA . HDDA and PNPDA exhibit slower curing due to their linear or propoxylated structures, favoring flexibility over rigidity .

Thermal and Mechanical Properties :

  • NPGDA’s Tg (117°C) surpasses IBOA (94°C) and HDDA (~40°C), making it ideal for high-temperature applications .
  • PNPDA’s propoxylation reduces brittleness, enhancing suitability for haptic artificial skins and stretchable electronics .

Safety and Sensitization: NPGDA shares cross-sensitization risks with EMA, BMA, and ethyl acrylate, requiring stringent handling protocols .

Industrial Formulations :

  • NPGDA is preferred in high-gloss inks (e.g., 7–11.5% in cyan/magenta formulations) for its balance of cure speed and hardness .
  • PNPDA serves as a short-chain crosslinker in dielectric elastomers, improving mechanical resilience .

Future Trends

  • Biomedical Applications : NPGDA’s biocompatibility is under exploration for drug-delivery hydrogels and dental resins .
  • Sustainability : Propoxylated variants (e.g., PNPDA) are gaining traction in solvent-free coatings, aligning with green chemistry trends .

Biological Activity

Neopentyl acrylate (NPA), a chemical compound with the formula C8_8H14_{14}O2_2, is primarily utilized in the production of polymers and resins. Its biological activity, particularly in terms of toxicity and potential health effects, has been the subject of various studies. This article explores the biological activity of this compound, including its toxicity, genotoxicity, and environmental impact.

  • Molecular Weight : 142.20 g/mol
  • CAS Number : 142-19-2
  • Structure : this compound is an ester derived from acrylic acid and neopentyl alcohol.

Acute Toxicity

Studies indicate that this compound exhibits low acute toxicity. The oral LD50_{50} in rats is reported to be greater than 2000 mg/kg, suggesting a relatively low risk upon ingestion . Inhalation studies have shown no mortality in rats exposed to concentrations up to 11,400 mg/m³ .

Dermal and Ocular Irritation

This compound has been evaluated for skin and eye irritation potential. It was found to be moderately irritating to rabbit eyes but not irritating when applied to intact or abraded skin in rabbits . The compound did not cause sensitization in guinea pigs, indicating a low potential for allergic reactions .

Genotoxicity

The genotoxic potential of this compound has been assessed through various assays. It was found to be non-genotoxic in vitro in Ames tests at concentrations up to 5000 µg/plate. Additionally, it showed no chromosomal aberrations in human lymphocytes . However, mixed results were reported in different studies, necessitating further investigation into its long-term genetic effects.

Reproductive and Developmental Toxicity

This compound has undergone testing for reproductive and developmental toxicity. In a two-generation reproductive study involving rats, no significant reproductive effects were observed at doses up to 150 mg/kg/day . The NOAEL (No Observed Adverse Effect Level) for reproductive effects was determined to be 55 mg/kg/day .

Environmental Impact

This compound is considered inherently biodegradable, which suggests that it does not persist long-term in the environment. However, it is toxic to aquatic organisms, which raises concerns regarding its use and disposal .

Case Study 1: Dermal Exposure Assessment

A study assessed the effects of dermal exposure to this compound in rabbits. The results indicated that while there was some irritation observed on abraded skin, the compound did not cause significant irritation on intact skin after a 24-hour occlusive application .

Case Study 2: Inhalation Exposure Study

Inhalation exposure studies conducted on rats revealed that exposure to concentrations up to 10 mg/m³ did not result in significant adverse effects over a four-week period. The NOAEL for respiratory effects was established at this concentration .

Q & A

Q. What are the standard synthetic routes for Neopentyl acrylate, and how can purity be ensured post-synthesis?

this compound is typically synthesized via esterification of acrylic acid with neopentyl glycol, often catalyzed by acids like sulfuric acid or using acyl chlorides. To ensure purity, researchers should employ techniques such as vacuum distillation to remove unreacted monomers and byproducts. Analytical validation using gas chromatography–mass spectrometry (GC–MS) is critical to confirm purity, with parameters including DB-5 or DB-FFAP columns, helium carrier gas (2.5 mL/min), and temperature gradients up to 300°C . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR at 360 MHz in CDCl₃) can verify structural integrity by identifying characteristic peaks for acrylate groups (δ ~5.8–6.4 ppm) and neopentyl backbone protons (δ ~0.8–1.2 ppm) .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

Key techniques include:

  • NMR Spectroscopy : For structural confirmation and monitoring reaction progress. Multiplicity patterns (e.g., doublets for vinyl protons) and integration ratios are critical .
  • GC–MS : To assess purity and identify volatile impurities. Use cold on-column injection and DB-FFAP columns for polar compounds .
  • Differential Scanning Calorimetry (DSC) : To determine glass transition temperature (Tg), which is ~117°C for Neopentyl glycol diacrylate (NPGDA), a related crosslinker .
  • Viscometry : this compound derivatives exhibit low viscosity (~5–6 mPa·s at 25°C), impacting polymerization kinetics .

Q. What physical properties of this compound are most relevant to its application in polymer science?

Critical properties include:

  • Low viscosity (~5–6 mPa·s), enabling easy handling in UV-curing systems .
  • High Tg (~117°C for NPGDA), contributing to rigid, scratch-resistant polymer networks .
  • Refractive index (1.4504 at 25°C), important for optical applications .
  • Reactivity : Dual acrylate groups facilitate rapid crosslinking under UV light, with kinetics influenced by initiator concentration and wavelength .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s crosslinking efficiency in photopolymerization?

  • Experimental Variables : Optimize UV intensity (e.g., 10–50 mW/cm²), photoinitiator type (e.g., Irgacure 819), and monomer-to-crosslinker ratios .
  • Real-Time Monitoring : Use Fourier-transform infrared spectroscopy (FTIR) to track acrylate double bond conversion (peak at ~810 cm⁻¹) .
  • Mechanical Testing : Post-curing, measure hardness (ASTM D3363) and flexibility (ASTM D522) to correlate crosslink density with performance .
  • Controlled Atmosphere : Conduct reactions under nitrogen to minimize oxygen inhibition, which slows curing .

Q. What strategies improve this compound’s compatibility in block copolymer systems?

  • Monomer Selection : Pair with hydrophilic monomers (e.g., 2-hydroxyethyl acrylate) to create amphiphilic copolymers for drug delivery or coatings. Use reversible addition-fragmentation chain-transfer (RAFT) polymerization for controlled architectures .
  • Solvent Optimization : Use tetrahydrofuran (THF) or dichloromethane for solubility balance during polymerization .
  • Post-Polymerization Modification : Hydrolyze tert-butyl acrylate blocks to acrylic acid for pH-responsive behavior .
  • Characterization : Small-angle X-ray scattering (SAXS) can reveal microphase separation in copolymers .

Q. How should researchers address contradictions in published data on this compound’s reactivity or performance?

  • Methodological Scrutiny : Compare synthesis conditions (e.g., catalyst type, temperature) and purity assessment methods across studies. For example, discrepancies in Tg values may arise from varying DSC heating rates .
  • Statistical Reanalysis : Apply meta-analysis tools to aggregate data from multiple sources, adjusting for variables like initiator concentration .
  • Controlled Replication : Reproduce key experiments using standardized protocols (e.g., ASTM methods) to isolate variables .
  • Contextual Factors : Consider differences in application environments (e.g., humidity, substrate adhesion) that may affect performance .

Methodological Guidelines

  • Reproducibility : Document all synthesis parameters (e.g., molar ratios, reaction time) and instrument settings (e.g., GC column type, NMR shimming) .
  • Data Reporting : Include statistical confidence intervals for kinetic studies and raw spectral data in supplementary materials .
  • Ethical Compliance : Adhere to safety protocols for acrylate handling (e.g., fume hoods, PPE) as outlined in chemical hygiene plans .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neopentyl acrylate
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Neopentyl acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.